
Acotiamide impurity 8 Maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acotiamide impurity 8 Maleate is an analogue of Acotiamide . It has a molecular formula of C21H30N4O5S. C4H4O4 and a molecular weight of 566.63 . It appears as a solid powder .
Molecular Structure Analysis
The molecular structure of Acotiamide impurity 8 Maleate is complex, with a molecular formula of C21H30N4O5S. C4H4O4 . The exact structure could not be found in the available resources.Physical And Chemical Properties Analysis
Acotiamide impurity 8 Maleate is a solid powder . Its molecular weight is 566.63 . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Relevant Papers Several papers have been published on Acotiamide, including studies on its efficacy and safety in treating Functional Dyspepsia-Postprandial Distress Syndrome , and its effects on esophageal motor function and gastroesophageal reflux . These papers provide valuable insights into the properties and potential applications of Acotiamide and its impurities.
Applications De Recherche Scientifique
Stability and Degradation Analysis
- Acotiamide undergoes degradation under various conditions, which affects its pharmacokinetic and pharmacodynamic properties. A study by (Thummar et al., 2017) developed a stability-indicating assay method to identify degradation products and process-related impurities, which is crucial for regulatory approval.
Synthesis Methods
- A three-step synthesis process for acotiamide, including the formation of impurities, was described by (Fu et al., 2015). This method is cost-effective and scalable, highlighting the importance of understanding impurities in drug manufacturing.
Impurity Identification and Quantification
- Research by (Zate et al., 2017) developed a GCMS method for quantifying genotoxic impurities in Chlorpheniramine/Chlorphenamine Maleate, demonstrating the need for sensitive and specific methods for impurity analysis in pharmaceuticals.
Impurity Profiling Techniques
- The combination of high-performance liquid chromatography (HPLC) and NMR spectroscopy has been shown to be effective in profiling drug impurities, as discussed by (Görög et al., 1991). This method offers advantages in detecting and identifying impurities.
Characterization of Process-Related Impurities
- The identification and characterization of process-related impurities in the manufacturing of flupirtine maleate, which could be analogous to acotiamide impurities, are detailed in a study by (Zhang et al., 2014). This highlights the importance of understanding impurities in drug synthesis.
Trace-Level Analysis of Impurities
- A method for trace-level analysis of mesityl oxide in enalapril maleate, a genotoxic impurity, was developed using GC-EI-MS, as explained by (Peng et al., 2012). This demonstrates the need for highly sensitive methods for impurity detection.
Propriétés
Numéro CAS |
185105-17-3 |
|---|---|
Nom du produit |
Acotiamide impurity 8 Maleate |
Formule moléculaire |
C21H30N4O5S. C4H4O4 |
Poids moléculaire |
566.63 |
Apparence |
Solid Powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
N-(2-(diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazoleate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



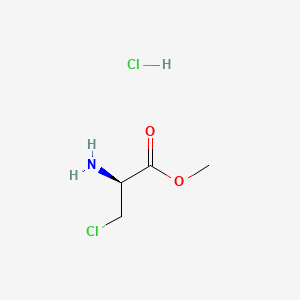

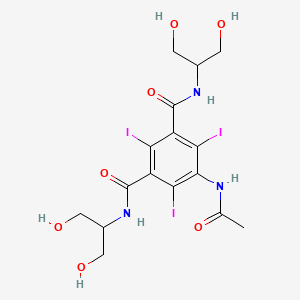
![4-QuinazolinaMine, N-(3-chloro-4-fluorophenyl)-6-nitro-7-[[(3R)-tetrahydro-3-furanyl]oxy]-](/img/structure/B602068.png)
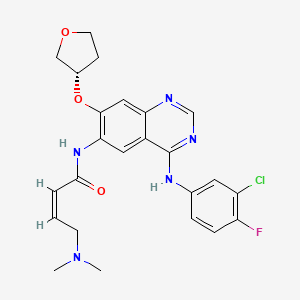
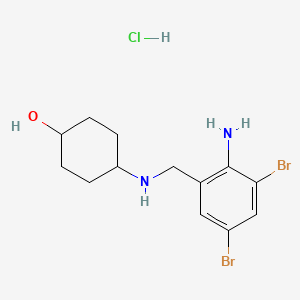
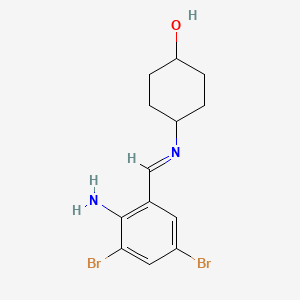
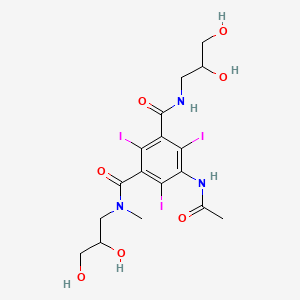
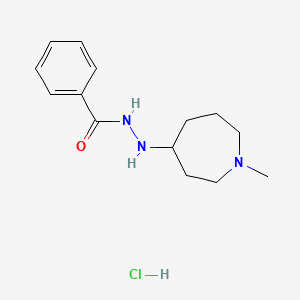
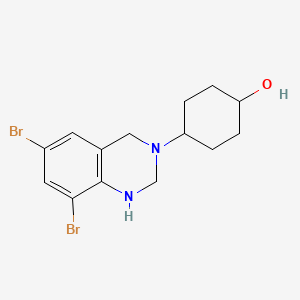
![trans-4-[[(2-Amino-5-bromophenyl)methyl]amino]-cyclohexanol](/img/structure/B602081.png)